The compound is derived from Sertraline, which is chemically identified as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The hydrochloride form of this compound enhances its solubility and stability in pharmaceutical formulations. Its CAS number is 79617-96-2, and it is categorized under the ATC code N06AB06 as an antidepressant agent.
The synthesis of (1S,4S)-N-Desmethyl Sertraline Hydrochloride typically involves the N-demethylation of Sertraline. This reaction can be achieved using various methods:
Technical parameters such as temperature, reaction time, and pH are critical for optimizing yield and purity during synthesis.
The molecular structure of (1S,4S)-N-Desmethyl Sertraline Hydrochloride can be described by its chemical formula . It features a tetrahydronaphthalene core substituted with a dichlorophenyl group and an amine functional group. Key structural characteristics include:
The InChI key for this compound is VGKDLMBJGBXTGI-SJCJKPOMSA-N, which provides a unique identifier for computational analysis.
(1S,4S)-N-Desmethyl Sertraline Hydrochloride participates in several chemical reactions:
Understanding these reactions is crucial for predicting pharmacokinetic behavior and potential interactions with other drugs.
The mechanism of action for (1S,4S)-N-Desmethyl Sertraline Hydrochloride primarily revolves around its role as a serotonin reuptake inhibitor. It binds to the sodium-dependent serotonin transporter, inhibiting the reuptake of serotonin into presynaptic neurons. This action increases serotonin availability in the synaptic cleft, enhancing neurotransmission and contributing to its antidepressant effects.
Data from pharmacological studies indicate that while (1S,4S)-N-Desmethyl Sertraline Hydrochloride has reduced potency compared to its parent compound Sertraline, it still exhibits some activity at serotonin receptors.
The physical and chemical properties of (1S,4S)-N-Desmethyl Sertraline Hydrochloride include:
These properties are essential for understanding its behavior in biological systems and formulation development.
(1S,4S)-N-Desmethyl Sertraline Hydrochloride has several scientific applications:
The compound is systematically named as (1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride under International Union of Pure and Applied Chemistry (IUPAC) conventions. It is alternatively designated as (1S,4S)-N-Desmethyl Sertraline Hydrochloride in pharmacological contexts, explicitly denoting its relationship to sertraline through N-demethylation. The Chemical Abstracts Service (CAS) registry number 675126-10-0 provides a unique identifier for this specific stereoisomer. Its molecular formula is C₁₆H₁₆Cl₃N, with a molecular weight of 328.66 g/mol, reflecting the absence of the methyl group present in the parent sertraline structure (C₁₇H₁₇Cl₂N·HCl, 342.69 g/mol) [1].
Table 1: Nomenclature and Chemical Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | (1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride |
Pharmacological Name | (1S,4S)-N-Desmethyl Sertraline Hydrochloride |
CAS Registry Number | 675126-10-0 |
Molecular Formula | C₁₆H₁₆Cl₃N |
Molecular Weight | 328.66 g/mol |
The molecular architecture retains the cis-(1S,4S) absolute configuration characteristic of pharmacologically active sertraline enantiomers. Crystallographic analysis reveals a hydrophobic domain comprising a dichlorinated phenyl ring (A) connected to a partially saturated naphthalenamine system containing a secondary amine functionality. The hydrochloride salt formation occurs at the aliphatic amine group, significantly enhancing aqueous solubility (3.8 mg/mL at 25°C, pH 5.3) compared to the free base form. This protonation state predominates under physiological conditions (pKa = 9.16), with >98% existing as the charged species at pH 7.4 [3] [7].
Structural divergence occurs specifically at the amine functionality where sertraline possesses a methylated secondary amine, while the metabolite features a primary amine. This modification reduces steric bulk near the nitrogen center and diminishes basicity. Computational chemistry analyses using density functional theory (DFT) at the M06-2X/6-311++G(d,p) level demonstrate altered electrostatic potential surfaces following N-demethylation. Frontier molecular orbital (FMO) analysis indicates reduced energy gaps between HOMO and LUMO orbitals compared to sertraline hydrochloride, suggesting modified electronic interaction capabilities [3].
Table 2: Structural Comparison with Parent Compound
Structural Feature | (1S,4S)-N-Desmethyl Sertraline | Sertraline |
---|---|---|
Amine Substitution | Primary amine (-NH₂) | Secondary methylamine (-NHCH₃) |
Molecular Formula | C₁₆H₁₇Cl₂N (free base) | C₁₇H₁₇Cl₂N (free base) |
Protonation Site | Aliphatic amine | Aliphatic amine |
pKa (amine) | ~9.16 | ~9.16 |
logP (estimated) | ~5.2 | ~5.4 |
Aqueous Solubility (HCl salt) | 3.8 mg/mL at 25°C | ~4.24 mg/mL at 25°C |
Modern analytical approaches employ high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection at 220 nm for quantification in biological matrices. Separation typically utilizes reversed-phase C8 columns with mobile phases combining pH 3.0 phosphate buffers containing 0.1% trimethylamine and acetonitrile (65:35). Electrochemical sensors modified with nanomaterials demonstrate enhanced sensitivity for detection in environmental samples. Structural confirmation techniques include nuclear magnetic resonance (NMR) spectroscopy, which confirms the absence of the N-methyl group (δ ~2.4 ppm in sertraline) in the metabolite [4] [8].
(1S,4S)-N-Desmethyl Sertraline forms predominantly via hepatic cytochrome P450-mediated N-demethylation, primarily catalyzed by CYP2B6 with contributions from CYP2C19, CYP3A4, CYP2D6, and CYP2C9. This oxidative metabolism represents the major Phase I pathway for sertraline clearance, with the metabolite achieving plasma concentrations approximately 1.5-3 times higher than the parent compound during steady-state administration. The reaction involves initial hydroxylation at the methyl group followed by spontaneous formaldehyde elimination, producing the primary amine metabolite [3] [6].
The metabolite exhibits substantially prolonged elimination kinetics compared to sertraline, with a plasma half-life of 62-104 hours versus sertraline's 22-36 hours. This extended half-life contributes to significant accumulation during chronic therapy, particularly in elderly patients and those with reduced CYP-mediated metabolism. Plasma protein binding remains extensive (>98%), mirroring sertraline's binding characteristics. Elimination occurs through further oxidative deamination to ketone derivatives followed by conjugation and approximately equal excretion in urine (40-45%) and feces (40-45%), with <0.2% excreted as unchanged sertraline. Only trace amounts of the parent drug appear in urine, while the desmethyl metabolite represents a substantial fraction of excreted material [5] [6] [7].
Table 3: Metabolic Pathway Characteristics
Metabolic Parameter | Characteristics |
---|---|
Primary Metabolic Reaction | N-Demethylation |
Major Catalyzing Enzymes | CYP2B6 > CYP2C19 > CYP3A4 > CYP2D6 > CYP2C9 |
Plasma Half-life | 62-104 hours |
Time to Steady-state | ~7-10 days |
Plasma Protein Binding | >98% |
Urinary Excretion | 40-45% (as metabolites) |
Fecal Excretion | 40-45% (as metabolites) |
Population pharmacokinetic studies demonstrate significant interindividual variability in metabolite accumulation, influenced by genetic polymorphisms (particularly CYP2C192 and CYP2C193 alleles), age, and smoking status. Elderly patients exhibit 1.5-2-fold higher plasma concentrations than younger adults at equivalent doses, while smokers show reduced formation and lower plasma levels. This variability has prompted investigations into therapeutic drug monitoring strategies for sertraline and desmethylsertraline to optimize treatment regimens, particularly in special populations [4] [6].
Following excretion, (1S,4S)-N-Desmethyl Sertraline demonstrates environmental persistence due to its extended half-life and resistance to microbial degradation. Studies report bioaccumulation in aquatic organisms, with tissue concentrations in crucian carp (Carassius auratus) following 7-day exposure to 5 μg/L showing highest concentrations in liver, followed by brain, gills, and muscle. This bioaccumulation potential raises ecotoxicological concerns regarding chronic ecosystem exposure, particularly given observed effects on aquatic flora and fauna including growth suppression in Pseudokirchneriella subcapitata and Simulium vittatum, and reproductive toxicity in Pimephales promelas [3].
(1S,4S)-N-Desmethyl Sertraline exhibits significantly reduced affinity for the human serotonin transporter (SERT) compared to the parent sertraline molecule. Radioligand binding assays demonstrate approximately 10-fold lower potency in inhibiting [³H]serotonin reuptake in synaptosomal preparations. This reduced activity stems from structural alterations at the amine functionality, which diminish optimal interaction with key residues in the SERT binding pocket. The metabolite also displays weaker inhibition of dopamine transporters (approximately 15-fold reduction) and norepinephrine transporters (>50-fold reduction) compared to sertraline [1] [6].
Despite its substantially reduced transporter affinity, the metabolite's contribution to overall clinical effects remains incompletely characterized due to its significant accumulation. The extended half-life (62-104 hours versus sertraline's 22-36 hours) results in metabolite concentrations exceeding parent drug levels by 1.5-3 fold at steady state. Pharmacodynamic modeling suggests this accumulation may contribute approximately 20-30% of the total serotonin reuptake inhibition during chronic therapy. However, the clinical significance of this contribution remains debated, with most evidence suggesting minimal therapeutic impact at typical therapeutic concentrations [4] [6].
Beyond monoamine transporters, (1S,4S)-N-Desmethyl Sertraline maintains affinity for sigma receptors, particularly sigma-1 binding sites, though with reduced potency compared to sertraline. This interaction may potentially contribute to neuroprotective effects observed in some experimental models. The metabolite exhibits negligible affinity (Ki >10,000 nM) for numerous other neuroreceptors including muscarinic, histaminergic H1, α1-adrenergic, β-adrenergic, dopaminergic D2, and various serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2), explaining its minimal off-target side effects relative to tricyclic antidepressants [6].
Table 4: Comparative Pharmacological Profile
Target | Sertraline Inhibition (Ki, nM) | N-Desmethyl Sertraline Inhibition (Ki, nM) | Fold Difference |
---|---|---|---|
Serotonin Transporter (SERT) | 0.15-0.3 | 1.5-3.0 | ~10-fold weaker |
Dopamine Transporter (DAT) | 20-45 | 300-675 | ~15-fold weaker |
Norepinephrine Transporter (NET) | 250-420 | >10,000 | >40-fold weaker |
Sigma-1 Receptor | 32-57 | 150-290 | ~5-fold weaker |
Sigma-2 Receptor | 68-95 | 300-650 | ~7-fold weaker |
The metabolite-to-parent drug concentration ratio serves as a phenotypic marker for CYP-mediated metabolic activity. Ratios <1.0 suggest ultrarapid metabolism, while ratios >3.0 indicate poor metabolizer status. Since sertraline's efficacy and tolerability correlate poorly with plasma concentrations within the therapeutic range, routine therapeutic drug monitoring remains controversial. However, quantification of both sertraline and N-desmethylsertraline provides clinical utility in specific scenarios: assessment of adherence, evaluation of suspected toxicity, identification of pharmacokinetic drug interactions, and dose optimization in populations with altered metabolism [4] [8].
Contemporary analytical approaches employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for simultaneous quantification of sertraline and its desmethyl metabolite in biological matrices. These methods typically achieve quantification limits of 0.05-0.1 ng/mL in plasma and 0.1-0.5 ng/mL in urine, with analysis times under 10 minutes per sample. Recent advances include electrochemical sensors utilizing molecularly imprinted polymers and nanomaterials for rapid point-of-care assessment, though chromatographic methods remain the gold standard for clinical applications [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7